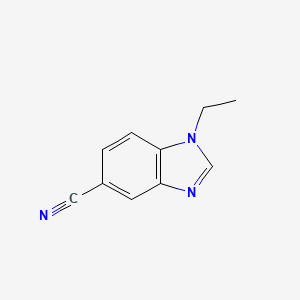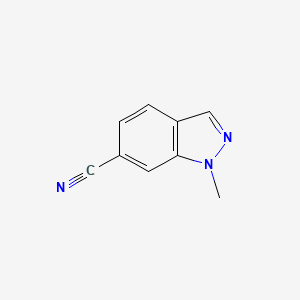
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide (commonly referred to as IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . It plays a crucial role in coordination chemistry and catalysis due to its unique electronic properties and strong σ-donating ability. The compound consists of an imidazolidin-2-ide core with bulky trimethylphenyl substituents.
Synthesis Analysis
IMes can be synthesized through various methods, including deprotonation of the corresponding imidazolium salt . The reaction typically involves treating the imidazolium salt with a strong base (such as sodium hydride or potassium tert-butoxide) in an appropriate solvent. The resulting IMes ligand is then isolated and purified.
Molecular Structure Analysis
The molecular formula of IMes is C21H24N2 , and its molecular weight is 304.43 g/mol . The compound features a planar imidazolidin-2-ide ring with bulky trimethylphenyl groups attached to the nitrogen atoms. The steric hindrance from these substituents influences its reactivity and stability.
Chemical Reactions Analysis
IMes serves as a versatile ligand in various transition metal complexes. Notably:
- IMes-ligated rhodium complexes are employed as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to form cis-substituted borylated cycloalkanes. This reaction has applications in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 140°C .
- Solubility : IMes is soluble in common organic solvents.
- Color : Typically a pale yellow to white solid.
Safety And Hazards
IMes is generally considered safe to handle under standard laboratory conditions. However, as with any chemical, precautions should be taken:
- Avoid inhalation or skin contact .
- Use in a well-ventilated area .
- Wear appropriate protective gear (gloves, lab coat, safety goggles).
Future Directions
Research on IMes continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigating new metal complexes and understanding their reactivity with IMes ligands remains an exciting avenue for future studies.
properties
CAS RN |
802912-44-3 |
|---|---|
Product Name |
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
Molecular Formula |
C29H36Cl2N3Ru- |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



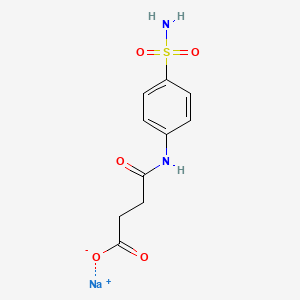
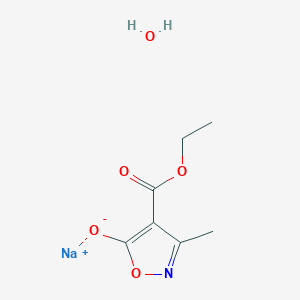
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
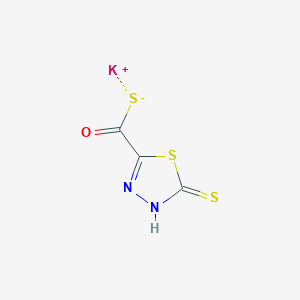
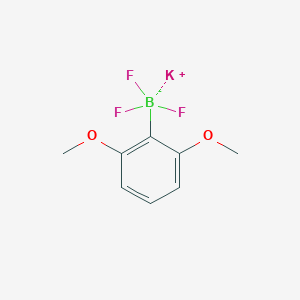
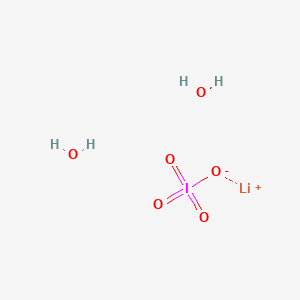
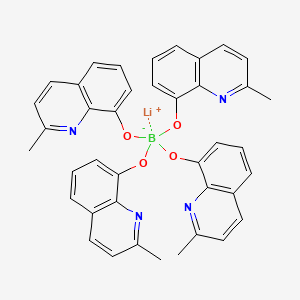
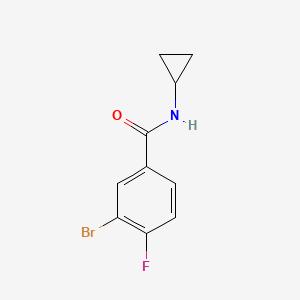
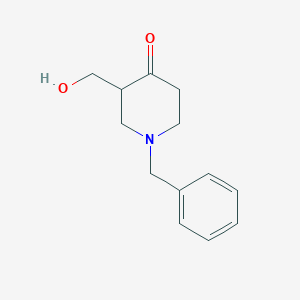
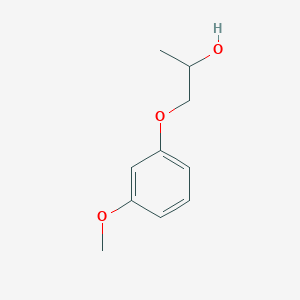
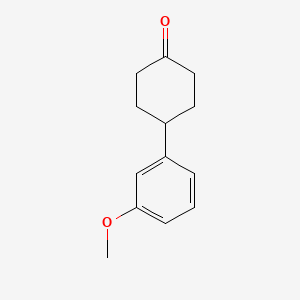
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
